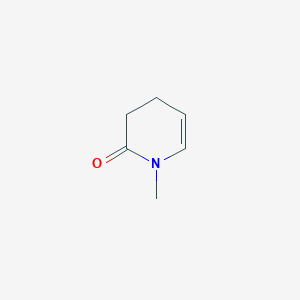
1-methyl-3,4-dihydropyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3,4-dihydropyridin-2(1H)-one is a chemical compound belonging to the class of 3,4-dihydropyridin-2(1H)-ones. This compound is characterized by its pyridine ring structure with a methyl group at the 1-position and a hydroxyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydropyridin-2(1H)-one can be synthesized through several methods, including the Biginelli reaction. This reaction involves the combination of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction typically proceeds via a three-component condensation process, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Methyl-3,4-dihydropyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine derivatives.
Reduction: Reduction reactions can produce 1-methyl-3,4-dihydropyridine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
科学研究应用
1-Methyl-3,4-dihydropyridin-2(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It has shown promise in the development of pharmaceuticals, particularly in the treatment of cardiovascular diseases and inflammation.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-methyl-3,4-dihydropyridin-2(1H)-one exerts its effects involves its interaction with molecular targets and pathways. For example, in the context of cardiovascular diseases, the compound may inhibit calcium channels, leading to vasodilation and reduced blood pressure. The specific molecular targets and pathways can vary depending on the application and the derivatives involved.
相似化合物的比较
1-Methyl-3,4-dihydropyridin-2(1H)-one is similar to other 3,4-dihydropyridin-2(1H)-ones, such as 3,4-dihydropyrimidin-2(1H)-ones and 3,4-dihydropyridin-2(1H)-thiones These compounds share structural similarities but differ in their functional groups and biological activities
List of Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one
3,4-Dihydropyridin-2(1H)-thione
3,4-Dihydropyridin-2(1H)-one derivatives
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
属性
分子式 |
C6H9NO |
|---|---|
分子量 |
111.14 g/mol |
IUPAC 名称 |
1-methyl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C6H9NO/c1-7-5-3-2-4-6(7)8/h3,5H,2,4H2,1H3 |
InChI 键 |
FPCRCXWDVCFANZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



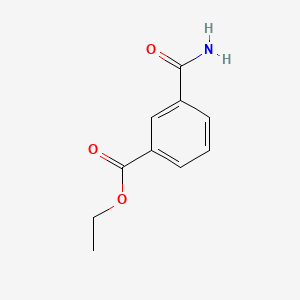
![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
![Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15223676.png)
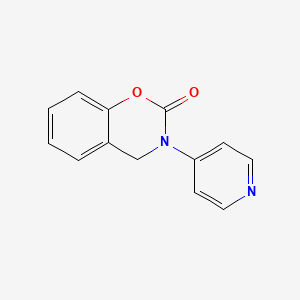
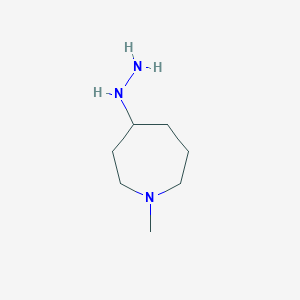

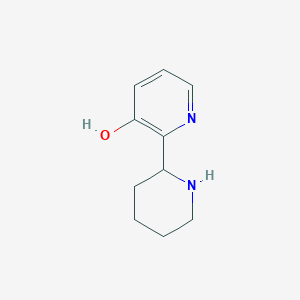
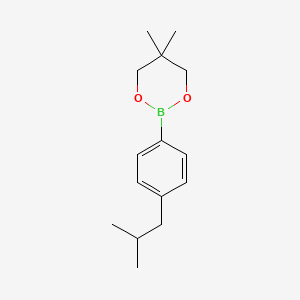

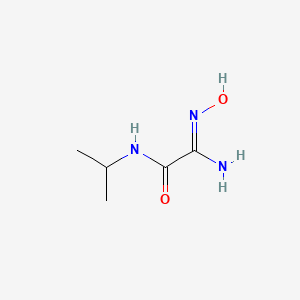
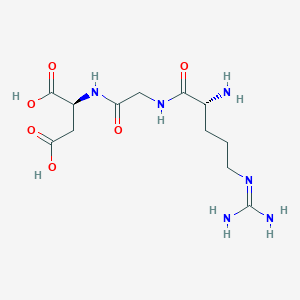
![2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15223728.png)
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
